N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinazoline core linked to a thioacetamide group and a 5-chloro-2-methoxyphenyl substituent. Its structure combines a triazole ring fused with a quinazoline system, which is further functionalized with an isopentyl side chain and a sulfur-containing acetamide moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-14(2)10-11-28-21(31)16-6-4-5-7-18(16)29-22(28)26-27-23(29)33-13-20(30)25-17-12-15(24)8-9-19(17)32-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKWLVUGSXWNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1216412-39-3 |
| Molecular Formula | C21H22ClN5O3S2 |
| Molecular Weight | 492.0 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors have become crucial in cancer therapy due to their role in regulating cell proliferation and survival pathways.
Inhibition of Kinases
Research indicates that this compound acts as a selective inhibitor of certain receptor tyrosine kinases (RTKs). For instance, it has shown promising results in inhibiting the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition mechanism involves binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and subsequent signaling cascades associated with tumor growth and metastasis .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide exhibited significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were found to be in the low micromolar range for several types of cancer cells, indicating potent anti-proliferative effects .
- Selectivity Profile : Comparative studies revealed that this compound selectively inhibited cancer cell lines with specific mutations in the EGFR gene while showing less activity against normal cell lines. This selectivity suggests a favorable therapeutic window for potential clinical applications .
Case Studies
A notable case study involved the administration of this compound in a preclinical model of non-small cell lung cancer (NSCLC). The results indicated that treatment led to a significant reduction in tumor size and improved survival rates compared to untreated controls. This study underscores the potential of N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide as a promising candidate for further development in cancer therapeutics .
Scientific Research Applications
Based on the search results, here's what is known about the compound "N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide":
General Information
- The molecular formula is C21H22ClN5O3S2, and the molecular weight is 492.01.
- It is described as a useful research compound with a purity of usually 95%.
IUPAC Name
- N-(5-chloro-2-methoxyphenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Potential Applications
- One study explored 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and found they have activity as mediators of release inhibitors, potentially useful as anti-asthmatic drugs.
- The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold has been explored for the inhibition of Plk1 PBD . Polo-like kinase 1 (Plk1) is a mitotic-specific target that is widely deregulated in various human cancers and has been extensively explored for anticancer applications .
Related Compounds
- N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide with CAS number 878056-40-7 has a molecular formula of C23H24ClN3O5S and a molecular weight of 490.0 .
- N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-3-yl)acetamide has the molecular formula C20H20ClN3O3S .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-Thioacetamide Derivatives
Compounds bearing triazole-thioacetamide frameworks, such as N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides , share structural similarities with the target compound. These analogs exhibit variations in substituents on the triazole ring (e.g., phenyl, pyrazole) and acetamide side chains. For instance, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 762257-36-3) has a 1,3,4-oxadiazole core instead of triazoloquinazoline but retains the thioacetamide linkage. Its molecular formula (C₁₅H₁₄N₄O₄S) and solubility (2.9 µg/mL at pH 7.4) highlight the impact of heterocyclic systems on physicochemical properties .
Quinazoline-Based Compounds
Quinazoline derivatives, such as 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4), replace the triazoloquinazoline core with an oxadiazolidin ring but retain the chlorophenyl and acetamide motifs. This compound (C₁₅H₁₅ClN₄O₄, molar mass 350.76 g/mol) demonstrates how alternative fused-ring systems influence molecular weight and polarity . NMR-based structural comparisons, as seen in studies of rapamycin analogs, suggest that minor substituent changes (e.g., isopentyl vs. methyl groups) can significantly alter chemical environments in regions critical to bioactivity .
Chlorophenyl-Containing Acetamides
Chlorophenyl groups are common in bioactive compounds. For example, N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide (CAS 762249-00-3) incorporates a spiro-diazepinedione system but shares the chlorophenyl-acetamide motif.
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Estimated via molecular formula.
Bioactivity and Research Findings
- Triazole-thioacetamides : Derivatives with pyrazole substituents (e.g., from ) have shown antimicrobial activity, likely due to thioether linkages enhancing membrane interaction .
- Quinazoline analogs: Compounds like N-arylimino-1,2,3-dithiazoles exhibit antitumor and antibacterial properties, attributed to electron-deficient heterocyclic cores .
- Chlorophenyl acetamides : Chlorine substituents often improve metabolic stability, as seen in spiro-diazepinedione derivatives .
Discussion on Structural-Activity Relationships
- Thioacetamide Linkage : This moiety, shared with N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides , may confer redox-modulating activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
